molecular formula C6H5ClN2O2 B3022643 Methyl 5-chloropyrazine-2-carboxylate CAS No. 33332-25-1

Methyl 5-chloropyrazine-2-carboxylate

Cat. No. B3022643
CAS RN: 33332-25-1
M. Wt: 172.57 g/mol
InChI Key: CVVMLRFXZPKILB-UHFFFAOYSA-N
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Description

Methyl 5-chloropyrazine-2-carboxylate is a compound that belongs to the class of organic compounds known as pyrazines, which are characterized by a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions. The presence of a chloro substituent and a carboxylate ester group in the molecule adds to its chemical complexity and potential reactivity.

Synthesis Analysis

The synthesis of related pyrazine compounds has been explored in various studies. For instance, a high-yielding synthesis of spirocyclopropanated 5-oxopiperazine-2-carboxylates was achieved from methyl 2-chloro-2-cyclopropylideneacetate, which involved a sequence of reactions including Michael addition, peptide coupling, Boc-group removal, and cyclization . Another study reported the regioselective synthesis of novel methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates, starting from piperidine carboxylic acids and proceeding through the formation of β-keto esters and subsequent reactions with hydrazines . Although these methods do not directly describe the synthesis of methyl 5-chloropyrazine-2-carboxylate, they provide insight into the synthetic strategies that could be adapted for its preparation.

Molecular Structure Analysis

The molecular structure of pyrazine derivatives has been elucidated using various spectroscopic techniques. For example, the structure of methyl 5-methylpyrazine-2-carboxylate was determined to be nearly planar, with the pyrazine ring and the ester moiety forming a small dihedral angle . This suggests that similar compounds like methyl 5-chloropyrazine-2-carboxylate would also exhibit a planar structure, which could influence their chemical reactivity and interactions.

Chemical Reactions Analysis

Pyrazine derivatives can undergo a variety of chemical reactions. The study on the synthesis of 5-chloropyrazinecarboxylic acid involved condensation, chlorination, and oxidation steps . This indicates that chlorinated pyrazines can be functionalized further through various chemical transformations. The reactivity of the chloro substituent in such compounds is particularly important as it can participate in nucleophilic substitution reactions, potentially leading to a wide range of derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazine derivatives are influenced by their molecular structure. For instance, the crystal packing of methyl 5-(4-chlorobenzoyloxy)-1-phenyl-1H-pyrazole-3-carboxylate was found to be stabilized by offset π-stacking interactions . Such interactions could also be relevant for methyl 5-chloropyrazine-2-carboxylate, affecting its solubility, melting point, and other physical properties. The presence of hydrogen bonding in the crystal structure of related compounds suggests that methyl 5-chloropyrazine-2-carboxylate may also form hydrogen bonds, which could impact its chemical stability and reactivity.

Scientific Research Applications

Use in Chemical Synthesis

“Methyl 5-chloropyrazine-2-carboxylate” is an important building block in many pharmaceutically active agents . It’s used in the synthesis of 5-chloropyrazine-2-carboxylate acid . The methods of application or experimental procedures for this synthesis are not specified in the source .

Use in Solar Energy Conversion Studies

The compound is an intermediate in the preparation of 5,50-dimethyl-2,20-bipyrazine derivatives used to coordinate to transition metals for use in solar energy conversion studies . The specific methods of application or experimental procedures for this use are not specified in the source .

Use in Industrial Testing

“Methyl 5-chloropyrazine-2-carboxylate” is used in various industrial testing applications . The specific methods of application or experimental procedures for this use are not specified in the source .

Use in Microbiology Methods

This compound is also used in microbiology methods . The specific methods of application or experimental procedures for this use are not specified in the source .

Use in Molecular Biology Methods

“Methyl 5-chloropyrazine-2-carboxylate” is used in various molecular biology methods . The specific methods of application or experimental procedures for this use are not specified in the source .

Use in PCR and qPCR

This compound is also used in PCR and qPCR . The specific methods of application or experimental procedures for this use are not specified in the source .

Safety And Hazards

“Methyl 5-chloropyrazine-2-carboxylate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective clothing/eye protection/face protection .

properties

IUPAC Name

methyl 5-chloropyrazine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O2/c1-11-6(10)4-2-9-5(7)3-8-4/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVVMLRFXZPKILB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(C=N1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90328104
Record name Methyl 5-chloropyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90328104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-chloropyrazine-2-carboxylate

CAS RN

287714-35-6, 33332-25-1
Record name methyl 5-chloropyrazinoate
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 5-chloropyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90328104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 5-chloro-2-pyrazinecarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Synthesis routes and methods I

Procedure details

A mixture of 5-hydroxy-pyrazine-2-carboxylic acid methyl ester (Preparation 40, 50 g, 324 mmol) and POCl3 (500 mL, 5.36 mol) was heated under reflux for 1.5 hours and then poured onto ice. The resulting mixture was extracted with ether (4×500 mL). The organic layers were concentrated in vacuo, and the residue was recrystallised from toluene to give the title compound (30.8 g) in a 55% yield.
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step One
Yield
55%

Synthesis routes and methods II

Procedure details

Methyl 5-hydroxypyrazine-2-carboxylate (673 mg, 4.37 mmol) synthesized in Example (62a) was dissolved in phosphorous oxytrichloride (6.1 mL), and a few drops of N,N-dimethylformamide were added, followed by heating to reflux for 2 hours under nitrogen atmosphere. The reaction solution was poured into ice water, and extraction was carried out three times with chloroform (30 mL). The organic layer was washed with saturated aqueous sodium hydrogencarbonate solution and saturated brine (100 mL each), and subsequently dried over sodium sulfate. The solvent was distilled off under reduced pressure to afford the desired compound (611 mg, yield 81%) as a gray solid.
Quantity
673 mg
Type
reactant
Reaction Step One
[Compound]
Name
oxytrichloride
Quantity
6.1 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Yield
81%

Synthesis routes and methods III

Procedure details

Reflux a mixture of 5-Hydroxy-pyrazine-2-carboxylic acid (6.568 g, 46.88 mmol), thionyl chloride (51 mL, 703.2 mmol), and DMF (0.50 mL) for 4 h. Cool the mixture to room temperature, concentrate in vacuo, and pump on high vacuum for 3 h. Dilute the mixture with MeOH (25 mL) and add pyridine (4.5 mL, 55.7 mmol). Stir the mixture overnight at room temperature. Adsorb the reaction mixture onto silica gel and subject the mixture to flash column chromatography (330 g column, 25%-60% ethyl acetate/n-hexane) to yield the desired product (7.380 g, 91%). mass spectrum (m/e): 173.0 (M+1).
Quantity
6.568 g
Type
reactant
Reaction Step One
Quantity
51 mL
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
4.5 mL
Type
reactant
Reaction Step Two
Name
ethyl acetate n-hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
91%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 5-chloropyrazine-2-carboxylate
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Citations

For This Compound
36
Citations
S Suwal, M Rahman, G O'Brien, VG Karambizi… - New Journal of …, 2022 - pubs.rsc.org
… To further explore the importance of nitrogen in the heterocyclic ester, a cross-coupling was carried out between methyl 5-chloropyrazine-2-carboxylate 9 and Nt-boc piperazine 5 using …
Number of citations: 1 pubs.rsc.org
Y Xia, K Cao, Y Zhou, MRK Alley, F Rock… - Bioorganic & medicinal …, 2011 - Elsevier
… For example, treatment of 20 with methyl 5-chloropyrazine-2-carboxylate in basic condition provided 21. Subsequently, hydrolysis of the ester with LiOH in methanol and water yielded …
Number of citations: 87 www.sciencedirect.com
P Trivedi, N Adhikari, SA Amin, T Jha… - European Journal of …, 2018 - Elsevier
Histone deacetylases (HDACs) have been found as a potential target for anticancer therapy. A number of HDAC inhibitors have been used pre-clinically and clinically as anticancer …
Number of citations: 44 www.sciencedirect.com
SD Markad, P Kaur, BK Kishore Reddy… - Medicinal Chemistry …, 2015 - Springer
… The chlorination followed by esterification of 5-oxo-4,5-dihydropyrazine-2-carboxylic acid 10 by using literature procedure gave the methyl 5-chloropyrazine-2-carboxylate 11 (Coe et al.…
Number of citations: 12 link.springer.com
R Nandishaiah - Med Chem Res, 2015 - researchgate.net
… The chlorination followed by esterification of 5-oxo-4,5dihydropyrazine-2-carboxylic acid 10 by using literature procedure gave the methyl 5-chloropyrazine-2-carboxylate 11 (Coe et al., …
Number of citations: 0 www.researchgate.net
K Kuramoto, Y Sawada, T Yamada… - Chemical and …, 2020 - jstage.jst.go.jp
… To a solution of methyl 5-chloropyrazine-2-carboxylate (32; 10 g, 58 mmol) in MeOH (100 mL) was added portion-wise sodium methoxide (5.0 g, 93 mmol) at 0C under a nitrogen …
Number of citations: 4 www.jstage.jst.go.jp
M Abdelsalam, HS Ibrahim, L Krauss, M Zessin… - HDAC/HAT Function …, 2022 - Springer
… Firstly, different piperazinylpyrazine linkers were synthesized via a direct alkylation reaction between the methyl 5-chloropyrazine-2-carboxylate and the appropriate substituted …
Number of citations: 1 link.springer.com
J Roy, A Kyani, M Hanafi, Y Xu… - Journal of Medicinal …, 2023 - ACS Publications
… Triethyl amine mediated nucleophilic substitution of chlorine functionality of methyl 5-chloropyrazine-2-carboxylate 46 by N,N-diethylpentane-1,4-diamine afforded 47a in 71% yield. …
Number of citations: 3 pubs.acs.org
YK Zhang, JJ Plattner, EE Easom… - Journal of medicinal …, 2017 - ACS Publications
… The reaction mixture was stirred at 70 C for 2 h and then concentrated under the reduced pressure to give methyl 5-chloropyrazine-2-carboxylate (4.5 g) as a white solid which was used …
Number of citations: 58 pubs.acs.org
X Peng, CH Yeh, SF Wang, J Yan… - Advanced Optical …, 2022 - Wiley Online Library
… All syntheses started with the commercially available starting materials; namely: methyl 5-chloropyrazine-2-carboxylate, 3-chloropyrazine-2-carbonitrile and 2,6-dichloropyrazine, …
Number of citations: 9 onlinelibrary.wiley.com

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